molecular formula C9H9N3S B2800133 Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl- CAS No. 16234-51-8

Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl-

Cat. No.: B2800133
CAS No.: 16234-51-8
M. Wt: 191.25
InChI Key: OQYQTVLTXWHLCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[3,2-d]pyrimidin-4-amine derivatives are a class of heterocyclic compounds characterized by a fused thiophene-pyrimidine core. These compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and anticancer properties . The N-2-propen-1-yl substitution at the 4-amino position introduces an alkenyl side chain, which may influence molecular interactions, solubility, and metabolic stability compared to other substituents (e.g., aryl, alkynyl, or alkyl groups).

Properties

IUPAC Name

N-prop-2-enylthieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-2-4-10-9-8-7(3-5-13-8)11-6-12-9/h2-3,5-6H,1,4H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYQTVLTXWHLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC=NC2=C1SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl- typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often include heating the 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to yield the thienopyrimidine-4-one derivatives .

Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to form the thienopyrimidine structure .

Industrial Production Methods

Industrial production methods for Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl- are similar to the laboratory synthesis methods but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield thieno[3,2-d]pyrimidin-4-one derivatives, while reduction reactions may produce thieno[3,2-d]pyrimidin-4-amine derivatives with different substituents.

Scientific Research Applications

Chemical Structure and Synthesis

Thieno[3,2-d]pyrimidin-4-amine features a fused thiophene and pyrimidine ring system with an amino group at the 4-position and a propenyl substituent. The synthesis of this compound can be achieved through various methods, including:

  • Cyclization Reactions : Utilizing 3-amino-thiophene-2-carboxylate derivatives with one-carbon source reagents such as formic acid or triethyl orthoformate.
  • Heating β-Keto Amides : This method involves heating β-keto amide derivatives with pyrrolidine in toluene to yield thienopyrimidine derivatives.

Antimycobacterial Activity

One of the most significant applications of thieno[3,2-d]pyrimidin-4-amines is their role as inhibitors of Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis. This enzyme is a promising target for developing new anti-tuberculosis drugs. Research indicates that various derivatives exhibit potent activity against different mycobacterial strains:

  • Inhibition Studies : Compounds were tested in ATP depletion assays, revealing IC50 values ranging from 6 to 54 μM against strains such as Mycobacterium bovis BCG and clinical isolates of M. tuberculosis .

Antitumor Activity

Thieno[3,2-d]pyrimidin-4-amines have also shown pronounced antitumor activity. In vitro evaluations indicate that the biological activity is influenced by the nature of the amine fragments attached to the core structure. Some compounds demonstrated significant cytotoxic effects against various cancer cell lines .

Antimalarial Activity

Recent studies have highlighted the potential of thieno[3,2-d]pyrimidine derivatives as antimalarial agents. New 4-substituted derivatives have been synthesized and tested for their efficacy against Plasmodium falciparum and P. berghei, showing promising results in both blood and liver stages of malaria .

Structure-Activity Relationship (SAR)

The exploration of structure-activity relationships has been crucial in optimizing the biological efficacy of thieno[3,2-d]pyrimidin-4-amines. Key factors influencing activity include:

  • Aryl Substitution : Variations in the positioning of aryl groups significantly affect potency.
  • Aliphatic Chain Modifications : Altering the aliphatic chain length and substituents can enhance or diminish biological activity .

Comparative Analysis with Related Compounds

To better understand the unique properties of thieno[3,2-d]pyrimidin-4-amines, a comparison with structurally similar compounds is essential.

Compound NameStructural FeaturesUnique Biological Activities
Thieno[2,3-d]pyrimidin-4(3H)-oneDistinct pharmacological profilesUsed as a scaffold in drug development
Thiazolo[5,4-d]pyrimidineEffective against certain bacterial strainsExhibits different biological activities
Pyrido[3,4-b]pyrimidineRole in anti-inflammatory responsesVaries based on substitution patterns

This table illustrates how thieno[3,2-d]pyrimidin-4-amines stand out due to their diverse applications across different therapeutic areas.

Mechanism of Action

The mechanism of action of Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, which is an attractive drug target for developing new antitubercular agents . The compound’s ability to inhibit this enzyme disrupts the energy metabolism of the bacteria, leading to its death.

Comparison with Similar Compounds

N-Aryl Derivatives

  • Examples: N-Arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines (e.g., 125a–j) N-Aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines
  • Synthesis : Microwave-assisted Dimroth rearrangement enables efficient synthesis of these derivatives .
  • Activity : These compounds inhibit kinases such as CLK1 and DYRK1A, with pyrido analogs (e.g., 126a–j) showing enhanced selectivity for CK1 and CLK1 .

Alkynyl-Substituted Derivatives

  • Examples: 6-Ethynyl-N-(3-chloro-4-fluorobenzyl)thieno[3,2-d]pyrimidin-4-amine N-tert-butyl-4-(phenylethynyl)thieno[3,2-d]pyrimidin-2-amine (12a)
  • Synthesis: Palladium-catalyzed Sonogashira coupling introduces alkynyl groups .
  • Activity : Alkynyl groups enhance covalent binding to kinases (e.g., ErbB family) and improve antitumor activity .

Piperidinyl/Pyrrolidinyl Derivatives

  • Examples: 2-(4-Aminopiperidin-1-yl)-N-(5-cyclopropylpyrazol-3-yl)thieno[3,2-d]pyrimidin-4-amine (PDB: 4T3) 6-(2R-Pyrrolidinylethynyl)-N-(3-chloro-4-difluorobenzyl)thieno[3,2-d]pyrimidin-4-amine (CAS: 833475-33-5)
  • Activity : Piperidine/pyrrolidine substitutions improve blood-brain barrier penetration and kinase inhibition .

Pyrido-Fused Analogs

  • Examples: Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine derivatives
  • Activity: These analogs exhibit dual inhibition of VEGFR-2 and EGFR, with IC50 values in the nanomolar range .

Pharmacological Activity Comparison

Compound Class Key Substituents Biological Target Activity Reference
N-2-Propen-1-yl derivative Alkenyl chain Not explicitly studied Hypothesized improved solubility N/A
N-Aryl derivatives Aryl groups CLK1, DYRK1A kinases IC50: <1 μM (selective CK1 inhibition)
Alkynyl derivatives Ethynyl groups ErbB kinases, EGFR Antitumor activity in vivo
Pyrido-fused analogs Pyridine-thienopyrimidine VEGFR-2, EGFR IC50: 10–100 nM
Mycobacterium inhibitors tert-Butylphenethyl Cyt-bd oxidase IC50: 6–18 μM

Key Findings:

Substituent Impact :

  • Aryl groups enhance kinase selectivity but may reduce solubility .
  • Alkynyl groups improve covalent binding to kinases but increase metabolic instability .
  • N-2-Propen-1-yl (alkenyl) could balance solubility and stability, though experimental validation is needed.

Core Modifications: Pyrido-fused analogs (e.g., pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines) show superior potency against VEGFR-2 compared to non-fused derivatives .

Biological Activity

Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl-, is a notable compound within the thienopyrimidine family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl-, features a thieno ring fused to a pyrimidine ring with an amine group at the 4-position and a propenyl group attached to the nitrogen atom. This unique structure contributes to its biological activity.

Primary Target:
The primary target of N-prop-2-enylthieno[3,2-d]pyrimidin-4-amine is Cytochrome bd oxidase (Cyt-bd) . This enzyme plays a crucial role in the energy metabolism of Mycobacterium tuberculosis.

Mode of Action:
The compound inhibits Cyt-bd, leading to ATP depletion in Mycobacterium tuberculosis. This inhibition is significant for developing new therapeutic strategies against tuberculosis by targeting bacterial energy metabolism .

Biological Activity Overview

Thieno[3,2-d]pyrimidin-4-amine derivatives have shown promise in various biological assays:

  • Antitumor Activity:
    • Some derivatives exhibit pronounced antitumor effects. Research indicates that the biological activity largely depends on the nature of the amine fragments attached to the thienopyrimidine core .
  • VEGFR-2 Inhibition:
    • A series of thienopyrimidine derivatives have been studied as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). One compound demonstrated an IC50 value of 2.6 μM against VEGFR-2, indicating its potential as a selective inhibitor in cancer therapy .
  • Antimicrobial Properties:
    • The compound has been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis, showcasing its potential as an anti-tuberculosis agent .
  • Tyrosinase Inhibition:
    • Research has also explored the anti-tyrosinase activity of related compounds, suggesting that certain derivatives could serve as effective inhibitors for skin-related conditions .

Case Studies

  • Inhibition Studies:
    • In vitro studies have shown that thieno[3,2-d]pyrimidin-4-amines can inhibit various kinases involved in cancer progression. For instance, docking studies revealed insights into their binding affinities and selectivity towards kinases like VEGFR-2 and Pim kinases .
  • Synthesis and Structure-Activity Relationship (SAR):
    • The synthesis of new derivatives has led to the identification of compounds with enhanced biological activity. For example, modifications at specific positions on the thienopyrimidine scaffold have resulted in improved potency against multiple cancer cell lines .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50/EC50 ValuesNotes
Thieno[3,4-b]pyridineModerate antitumorVariesSimilar structure but different substituents
BenzothienopyrimidinonesPotent Pim inhibitorsSubnanomolarEffective against hematopoietic malignancies
Thieno[2,3-d]pyrimidinonesAntimicrobialModerateDifferent core structure

Q & A

Q. What are the optimal synthetic routes for Thieno[3,2-d]pyrimidin-4-amine derivatives?

Methodological Answer: The synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example:

  • Step 1: React 2,4-dichlorothieno[3,2-d]pyrimidine with a primary amine (e.g., 2-phenoxyethylamine) in 1,4-dioxane under argon, using N,N-diisopropylethylamine as a base. Microwave-assisted heating (80°C, 3 hours) improves reaction efficiency .
  • Step 2: Purify the crude product via flash column chromatography (silica gel) to achieve >95% purity. Yield optimization (up to 64%) depends on solvent choice, temperature, and stoichiometric ratios of reagents .

Q. Which analytical techniques are critical for validating the compound’s structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Compare experimental 1H^1H- and 13C^{13}C-NMR spectra with computational predictions to confirm aromatic proton environments and substituent positions .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C10_{10}H13_{13}N3_{3}OS) by matching observed m/z values with theoretical masses .
  • X-ray Crystallography: Resolve 3D conformation to confirm spatial arrangement of the thienopyrimidine core and substituents .

Advanced Research Questions

Q. How do structural modifications influence kinase inhibition efficacy?

Methodological Answer:

  • Substituent Screening: Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the phenyl ring to enhance binding affinity for kinases like c-Met or VEGFR-2. Biochemical assays (e.g., ATP IC50_{50}) quantify inhibitory activity .
  • Computational Docking: Use molecular dynamics simulations to predict interactions with kinase ATP-binding pockets. For example, N-(4-(tert-butyl)phenethyl) derivatives show improved Cyt-bd oxidase inhibition (IC50_{50} = 6–18 μM) due to hydrophobic interactions .

Q. What strategies resolve contradictions in reported reaction yields for amine-substituted derivatives?

Methodological Answer:

  • Variable Analysis: Compare reaction conditions across studies. For instance, microwave irradiation (64% yield ) vs. conventional heating (45% yield ) highlights the role of energy transfer efficiency.
  • Catalyst Optimization: Replace sodium cyanoborohydride with Pd/C or CuI in reductive amination to reduce byproduct formation .

Q. How can computational modeling guide the design of selective Cyt-bd oxidase inhibitors?

Methodological Answer:

  • Pharmacophore Mapping: Identify critical hydrogen-bond acceptors (e.g., pyrimidine N1) and hydrophobic regions (e.g., tert-butyl groups) using software like Schrödinger Suite.
  • Free Energy Calculations: Apply MM-GBSA to rank derivatives based on binding free energies. Compounds with ΔG < -40 kcal/mol demonstrate enhanced selectivity for Mycobacterium tuberculosis Cyt-bd .

Q. What methodologies assess the impact of stereochemistry on biological activity?

Methodological Answer:

  • Chiral Separation: Use HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to isolate enantiomers.
  • In Vitro Assays: Compare IC50_{50} values of enantiomers against cancer cell lines (e.g., MCF-7) to correlate stereochemistry with cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.